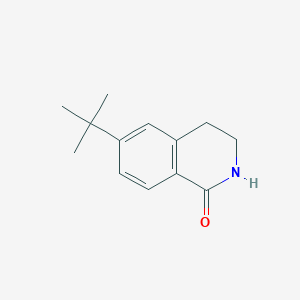

6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one

Übersicht

Beschreibung

The compound “6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one” is a type of organic compound. It likely contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound . The tert-butyl group is a common substituent in organic chemistry, known for its bulky properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and cyclization .Chemical Reactions Analysis

The compound, like many organic compounds, would be expected to undergo a variety of chemical reactions. These could include substitutions, additions, and redox reactions .Wissenschaftliche Forschungsanwendungen

Antioxidant Research

Synthetic phenolic antioxidants (SPAs), including compounds structurally similar to 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, like 2,6-di-tert-butyl-4-methylphenol (BHT) and others, are widely used in industrial and commercial products to prevent oxidative reactions. Studies have highlighted their presence in various environmental matrices and their potential for causing hepatic toxicity, endocrine disrupting effects, or carcinogenic outcomes. Future research directions suggest investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Analytical Methods for Antioxidant Activity

The study of antioxidants, including phenolic compounds structurally related to this compound, is crucial across various scientific fields. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples, highlighting the importance of integrating chemical and electrochemical methods in antioxidant research (Munteanu & Apetrei, 2021).

Therapeutic Applications

Isoquinoline derivatives, including tetrahydroisoquinolines and related compounds, have shown promise in various therapeutic applications. These compounds have been explored for their anticancer, antimicrobial, and neuroprotective properties. The FDA approval of trabectedin for soft tissue sarcomas underscores the potential of isoquinoline derivatives in drug discovery. The future of these compounds looks promising for treating infectious diseases and developing novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Pharmacological Importance

Isoquinoline derivatives exhibit significant biological and pharmacological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-tumour activities. These compounds, with their structural diversity and biological activities, serve as important chemical entities for developing low-molecular-weight inhibitors for pharmacotherapeutic applications. Research on isoquinoline derivatives continues to uncover their vast therapeutic potential and applicability in modern therapeutics (Danao et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as coumarins, have been suggested as potential modulators of trpv1 receptors .

Mode of Action

The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units has been investigated in related compounds . The insertion of tert-butyl groups raises the LUMO level, affecting the compound’s interaction with its targets .

Biochemical Pathways

The crowded tert-butyl group is known to elicit a unique reactivity pattern, influencing various biosynthetic and biodegradation pathways .

Pharmacokinetics

The compound’s structure suggests it may have hydrophobic properties, which could influence its bioavailability .

Result of Action

Similar compounds have been shown to affect various biological processes, including antioxidant activity, coenzyme q10, vitamins of the k group, natural antibiotics, and play a significant role in electron transfer and photochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect its stability and activity .

Eigenschaften

IUPAC Name |

6-tert-butyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)10-4-5-11-9(8-10)6-7-14-12(11)15/h4-5,8H,6-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSRTYBIFKWHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)NCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321901.png)

![tert-Butyl 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321915.png)

![tert-Butyl 3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321916.png)

![tert-Butyl 3-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321922.png)

![tert-Butyl 3-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321935.png)

![tert-Butyl 2{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321942.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)